1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)-
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Overview
Description
1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- is a heterocyclic compound that features a pyrazole ring substituted with an acetamide group, an iodine atom, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazones with nitroolefins to form pyrazole derivatives . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-1-acetamide derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position .
Scientific Research Applications
1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-acetamide: Lacks the iodine and isoxazole substituents.
4-Iodo-1H-pyrazole: Contains the iodine atom but lacks the acetamide and isoxazole groups.
N-(5-Methyl-3-isoxazolyl)-acetamide: Contains the isoxazole and acetamide groups but lacks the pyrazole ring.
Uniqueness
1H-Pyrazole-1-acetamide, 4-iodo-N-(5-methyl-3-isoxazolyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H9IN4O2 |
---|---|
Molecular Weight |
332.10 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H9IN4O2/c1-6-2-8(13-16-6)12-9(15)5-14-4-7(10)3-11-14/h2-4H,5H2,1H3,(H,12,13,15) |
InChI Key |
WXOHUIXFRCBNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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